molecular formula C22H26N2O7S B2997490 Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 920467-79-4

Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2997490
CAS No.: 920467-79-4
M. Wt: 462.52
InChI Key: KOLWGCQNAGJLLU-UHFFFAOYSA-N
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Description

Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. This scaffold is substituted at position 6 with an acetyl group, at position 2 with a 3,4,5-trimethoxybenzamido moiety, and at position 3 with an ethyl carboxylate group. The 3,4,5-trimethoxybenzamido group is a notable pharmacophore, often associated with enhanced binding affinity in medicinal chemistry due to its electron-rich aromatic system and hydrogen-bonding capabilities .

Properties

IUPAC Name

ethyl 6-acetyl-2-[(3,4,5-trimethoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O7S/c1-6-31-22(27)18-14-7-8-24(12(2)25)11-17(14)32-21(18)23-20(26)13-9-15(28-3)19(30-5)16(10-13)29-4/h9-10H,6-8,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLWGCQNAGJLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 920467-79-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H20N2O5S
  • Molecular Weight : 364.42 g/mol

The structural features include a thieno[2,3-c]pyridine core and a trimethoxybenzamide substituent, which are believed to contribute to its biological efficacy.

Anticancer Activity

Recent research has highlighted the compound's significant cytotoxic activity against various cancer cell lines. Notably, it has shown promising results against HepG2 liver cancer cells:

  • IC50 Value : The compound exhibits an IC50 value of approximately 2.46 μM against HepG2 cells, indicating potent antiproliferative effects .

The mechanism underlying the anticancer activity involves several key processes:

  • Inhibition of Tubulin Polymerization : The compound has been shown to inhibit tubulin polymerization effectively. In a study comparing its effects to the reference drug Colchicine (Col), it demonstrated an inhibition percentage of 82.01%, slightly lower than Col's 86.79% .
  • Induction of Apoptosis : The compound induces apoptosis in HepG2 cells as evidenced by:
    • A significant increase in active caspase-9 levels (5.81-fold compared to control).
    • An increase in Annexin V-FITC positive cells by 43.60-fold, indicating enhanced apoptotic activity .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in cell cycle arrest at the G2/M phase, which is critical for halting cancer cell proliferation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Result
IC50 against HepG22.46 μM
Tubulin Polymerization Inhibition82.01%
Apoptosis InductionCaspase-9 increase: 5.81-fold
Cell Cycle ArrestG2/M phase accumulation

Case Studies and Research Findings

  • Study on Molecular Hybrids : A study focused on various molecular hybrids including this compound showed that modifications in substituents significantly affected cytotoxicity profiles against HepG2 cells. The hybrid containing the trimethoxybenzamide moiety was among the most active variants tested .
  • Experimental Validation : In vitro experiments validated the compound's ability to induce apoptosis and inhibit cell growth through multiple pathways involving tubulin dynamics and cell cycle regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tetrahydrothieno[2,3-c]pyridine scaffold is highly versatile, with modifications at positions 2 and 6 significantly influencing pharmacological properties. Below is a comparative analysis of key analogs:

Structural and Functional Comparison

Compound Name Position 6 Substituent Position 2 Substituent Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound Acetyl 3,4,5-Trimethoxybenzamido ~478.5* Not explicitly reported
Methyl 6-acetyl-2-((3,4,5-trimethoxyphenyl)amino)... Acetyl 3,4,5-Trimethoxyanilino (NH) 420.42 Antitubulin agent (IC₅₀ = 1.2 µM)
Ethyl 2-amino-6-benzoyl-... Benzoyl Amino 330.40 Not reported
Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-... Benzyl 3,4-Dimethoxybenzamido 517.00 Not reported
Ethyl 6-methyl-2-(3-phenylthioureido)-... Methyl Phenylthioureido 316.42 Not reported
Compound 7h () But-2-enoyl Trifluoromethylbenzoyl-thioureido 519.05 TNF-α inhibition (IC₅₀ = 0.8 µM)

*Calculated based on structural analogy to (C₂₁H₂₆N₂O₇S).

Key Observations

Substituent Effects on Activity: The 3,4,5-trimethoxybenzamido group (target compound) is associated with antitubulin activity in analogs, likely due to interactions with the colchicine binding site . Replacing the benzamido with an anilino group (NH, as in ) reduces molecular weight but may decrease metabolic stability. Acetyl at position 6 (target compound) introduces a compact hydrophobic group, contrasting with bulkier benzyl or but-2-enoyl substituents. Smaller groups like acetyl or methyl may enhance membrane permeability . Ethyl vs. Methyl Esters: Ethyl esters (target compound) generally offer improved lipophilicity and prolonged half-life compared to methyl esters () .

Biological Activity Trends :

  • Compounds with thioureido or trifluoromethylbenzoyl groups () exhibit potent TNF-α inhibition, suggesting electron-withdrawing substituents enhance anti-inflammatory activity .
  • 2,6-Disubstituted derivatives with carboxamide groups () show anti-mycobacterial activity, highlighting the importance of hydrogen-bonding motifs at position 2 .

Synthetic Yields :

  • The target compound’s analog in (methyl ester) was synthesized in 54% yield, while phenylthioureido derivatives () achieved 62% yields, indicating substituent-dependent reaction efficiency .

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